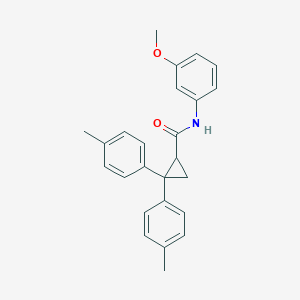![molecular formula C14H14N2O2S B5052405 2-[(4-methoxyphenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5052405.png)
2-[(4-methoxyphenyl)thio]-N-3-pyridinylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methoxyphenyl)thio]-N-3-pyridinylacetamide, also known as MPPT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Phthalocyanines
Phthalocyanines are macromolecules known for their resemblance to natural porphyrin compounds and their valuable physical, chemical, and spectral properties. The compound “2-[(4-methoxyphenyl)thio]-N-3-pyridinylacetamide” can be utilized in the synthesis of novel methoxyphenylthio-substituted phthalocyanines. These synthesized phthalocyanines can then be characterized for their proton-transfer and acid-sensing properties, which are crucial in various high-tech applications .
Proton Transfer Complex Studies
In the realm of chemical sensing, the ability to form proton transfer complexes is vital. The aforementioned compound can be investigated for its potential to form such complexes in basic coordinating solvents. This property is particularly useful in designing sensors that can detect the presence of acids or bases in a solution .
Acid-Sensing Properties
The compound’s acid-sensing capabilities can be explored by studying its interaction with solvents containing acids as impurities. This application is significant for developing chemical sensors that can identify and measure the concentration of acidic or basic components in various environments .
Computational TD-DFT Studies
Computational studies, such as time-dependent density functional theory (TD-DFT), can be conducted to understand the electronic spectra and the influence of substituents on the compound. These studies help in predicting the behavior of the compound under different chemical conditions and can guide the design of new materials with desired properties .
NBO Charge Distribution Analysis
Natural bond orbital (NBO) charge distribution analysis can provide insights into the electron donation capabilities of the sulfur atoms in the compound. This analysis is crucial for applications in catalysis and semiconductor design, where electron transfer properties are key factors .
High-Tech Device Applications
Due to its unique properties, “2-[(4-methoxyphenyl)thio]-N-3-pyridinylacetamide” can be a candidate for incorporation into high-tech devices. These include organic-thin-film field effect transistors (OFETs), organic solar cells, gas sensors, and more. The compound’s stability and electron-donating characteristics make it suitable for these advanced applications .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to have neuroprotective and anti-neuroinflammatory properties . These compounds may interact with proteins involved in neuroprotection and inflammation, such as nitric oxide (NO) and tumor necrosis factor-α (TNF-α) .
Mode of Action
Related compounds have been shown to inhibit the production of no and tnf-α in human microglia cells . This suggests that 2-[(4-methoxyphenyl)thio]-N-3-pyridinylacetamide may interact with its targets to modulate their activity, leading to changes in cellular function.
Biochemical Pathways
Related compounds have been shown to inhibit endoplasmic reticulum (er) stress and the nf-kb inflammatory pathway . This suggests that 2-[(4-methoxyphenyl)thio]-N-3-pyridinylacetamide may affect similar pathways, leading to downstream effects on cellular function.
Result of Action
Related compounds have been shown to exhibit neuroprotective activity by reducing the expression of the er chaperone, bip, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that 2-[(4-methoxyphenyl)thio]-N-3-pyridinylacetamide may have similar effects.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-18-12-4-6-13(7-5-12)19-10-14(17)16-11-3-2-8-15-9-11/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWDEDAAJKTYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl 4,4'-[1,6-hexanediylbis(iminocarbonyloxy)]dibenzoate](/img/structure/B5052326.png)

![1-chloro-4-[2-(3-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5052343.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-mesitylpropanamide](/img/structure/B5052350.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-(benzyloxy)benzamide](/img/structure/B5052377.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-biphenylcarboxamide](/img/structure/B5052379.png)
![6-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5052387.png)
![2,6-di-tert-butyl-4-[2-(2-methoxyphenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5052389.png)
![1-(2-methylbenzyl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5052402.png)

![N-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5052418.png)
![1-(1-benzyl-4-piperidinyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine oxalate](/img/structure/B5052419.png)